

# Unveiling 6-O-(E)-Caffeoylglucopyranose: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: 6-O-(E)-Caffeoylglucopyranose

Cat. No.: B15591430

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This technical guide provides an in-depth analysis of **6-O-(E)-Caffeoylglucopyranose**, a naturally occurring phenylpropanoid of interest to researchers in drug discovery and the life sciences. This document outlines its core physicochemical properties, provides a general methodology for its isolation and analysis, and presents a logical workflow for its investigation.

## Core Molecular Data

**6-O-(E)-Caffeoylglucopyranose** is a glycoside derivative of caffeic acid. Its fundamental molecular characteristics are summarized below.

Property	Value	Source
Molecular Formula	C15H18O9	<a href="#">[1]</a>
Molecular Weight	342.3 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	209797-79-5	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>

## Experimental Protocols

The isolation and characterization of **6-O-(E)-Caffeoylglucopyranose** from natural sources, such as the spores of *Lygodium japonicum*, typically involve a multi-step process.[\[1\]](#) The

following is a generalized workflow synthesized from standard phytochemical and analytical techniques.

#### 1. Extraction:

- The source material is powdered and extracted with a polar solvent such as methanol, ethanol, or a mixture thereof with water.
- The extraction is often performed under reflux or using sonication to enhance efficiency.
- The resulting crude extract is filtered and concentrated under reduced pressure.

#### 2. Fractionation:

- The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol).
- The fraction containing the compound of interest, typically the ethyl acetate or n-butanol fraction, is selected for further purification.

#### 3. Chromatographic Purification:

- Column Chromatography: The active fraction is subjected to column chromatography on silica gel or other suitable stationary phases. A gradient elution system, for example, with a mixture of chloroform and methanol, is used to separate the components.
- Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a C18 column is often employed. A gradient of water (often with a small percentage of formic acid or acetonitrile) and methanol is a common mobile phase.

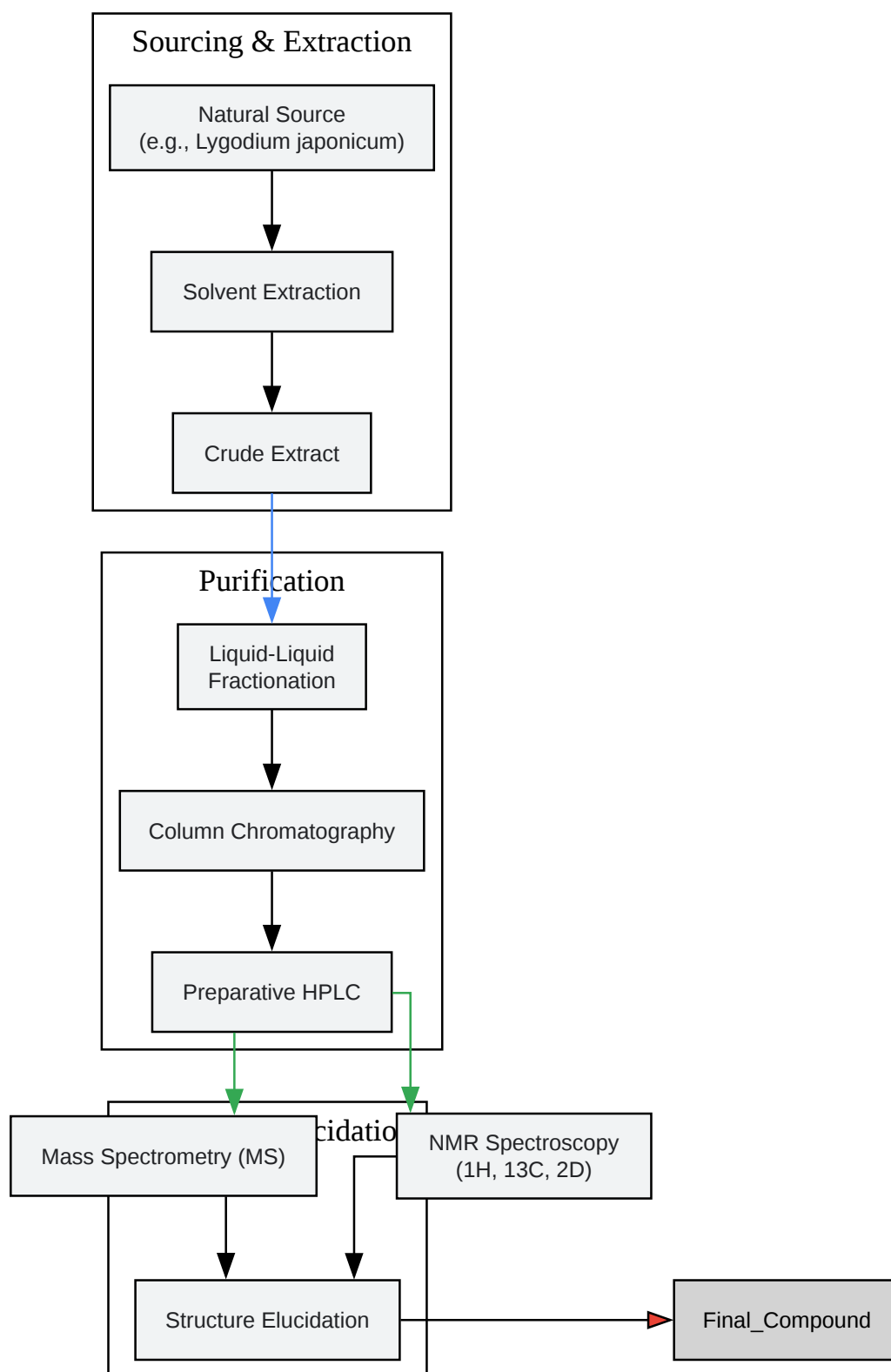
#### 4. Structure Elucidation and Characterization:

- Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to elucidate the complete chemical structure,

including the stereochemistry of the glycosidic linkage and the configuration of the caffeoyl group.

## Investigative Workflow

The following diagram illustrates a typical workflow for the investigation of a natural product like **6-O-(E)-Caffeoylglucopyranose**, from initial sourcing to final characterization.



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Caption: Investigative workflow for **6-O-(E)-Caffeoylglucopyranose**.

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## References

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- 3. 1-Caffeoyl-beta-D-glucose | C<sub>15</sub>H<sub>18</sub>O<sub>9</sub> | CID 5281761 - PubChem [pubchem.ncbi.nlm.nih.gov]
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